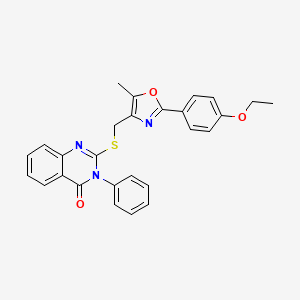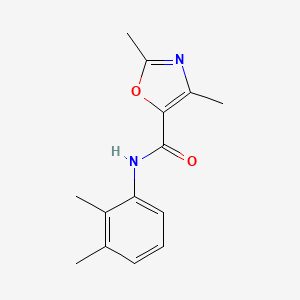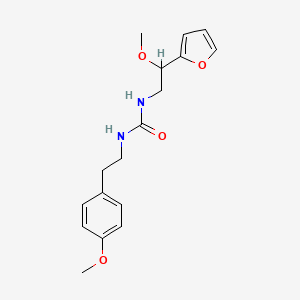
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. The analysis of the synthesis process involves understanding the reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed from these reactions.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Novel Compound Synthesis
Research has explored the synthesis of novel classes of compounds, including derivatives of furan, for potential applications in medicinal chemistry and materials science. For example, the synthesis of 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) from related furan compounds demonstrates the interest in developing new chemical entities with unique structures and potential applications (Gani Koza & M. Balcı, 2011).
Anticancer and Antiangiogenic Activity
Some furan derivatives have been evaluated for their anticancer and antiangiogenic activities, highlighting the therapeutic potential of these compounds. A study on novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant antiproliferative activity against cancer cells, indicating the relevance of furan compounds in developing new anticancer therapies (R. Romagnoli et al., 2015).
Bioactivity Against Pathogens
The bioactivity of certain urea derivatives against pathogens has been explored, suggesting their potential use in developing novel antimicrobial agents. For instance, a synthesized compound exhibited broad-spectrum activity against various pathogens, except Bacillus subtilis, underscoring the medicinal applications of these compounds (Chioma Donlawson et al., 2020).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of furan-based diols with various diacid ethyl esters has been studied, demonstrating the potential of furan derivatives in producing biobased polyesters. This research contributes to the development of sustainable materials and highlights the versatility of furan compounds in polymer science (Yi Jiang et al., 2014).
Safety And Hazards
The safety and hazards of a compound refer to the potential risks associated with its use. This can include toxicity, flammability, and environmental impact.
Orientations Futures
Future directions in the study of a compound can include potential applications, further reactions, and possible improvements to the synthesis process.
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-21-14-7-5-13(6-8-14)9-10-18-17(20)19-12-16(22-2)15-4-3-11-23-15/h3-8,11,16H,9-10,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZBRNKHXUIPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

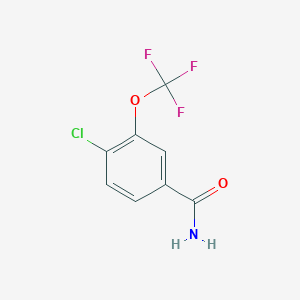
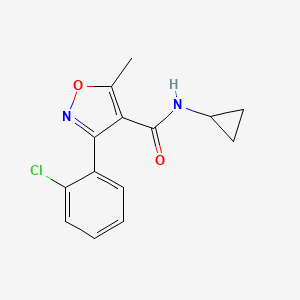
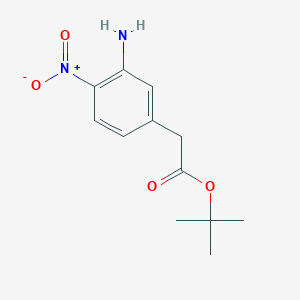

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)
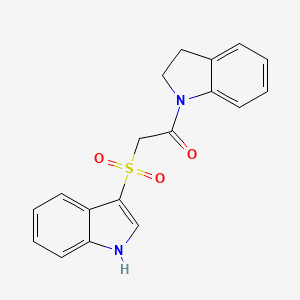
![cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron](/img/no-structure.png)
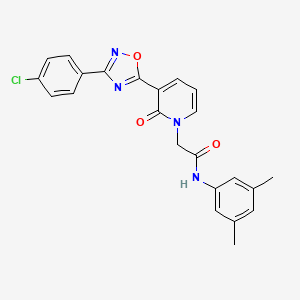
![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)
![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)
